1-Acetyl-1,2-dihydroquinoline
Description
Properties
CAS No. |
10174-55-7 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3 |
InChI Key |
VGEPKKUTRKZFEW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)N1CC=CC2=CC=CC=C21 |
Other CAS No. |
10174-55-7 |
Synonyms |
1-Acetyl-1,2-dihydroquinoline |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
1-Acetyl-1,2-dihydroquinoline exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Its derivatives have been studied for their potential as:
- Antimicrobial Agents : Research has shown that compounds derived from this compound possess significant antibacterial properties. For instance, studies indicate that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, enhancing their potential as new antibiotics .
- Anticancer Agents : The compound has been investigated for its anticancer properties. Recent studies have highlighted its ability to induce cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. For example, specific derivatives have demonstrated significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) cells .
- Anti-inflammatory Agents : The anti-inflammatory potential of this compound has been explored through its ability to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes .
Antimicrobial Activity Study
A study conducted in 2022 focused on synthesizing novel hybrids based on 2-thiohydantoin and 2-quinolone derivatives activated with blue light. The results indicated that some compounds derived from this compound showed bacteriostatic activity against both Gram-positive and Gram-negative bacteria. The activation with blue light significantly enhanced their antimicrobial efficacy .
Anticancer Efficacy Assessment
In another investigation, researchers synthesized a series of N-substituted carboxamides derived from quinoline structures, including those based on this compound. These compounds were evaluated for their anticancer activity against various cell lines. The findings revealed that specific derivatives exhibited potent cytotoxic effects, suggesting their potential as lead compounds for cancer therapeutics .
Summary Table of Applications
Comparison with Similar Compounds
1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ)
- Structure : Features a benzoyl group at N1, hydroxy group at C6, and methyl groups at C2 and C4.
- Applications: Designed to mitigate toxicity associated with ethoxyquin (a related antioxidant). BHDQ demonstrates hepatoprotective effects in rodent models of acute liver injury by preventing the formation of toxic metabolites like 2,2,4-trimethyl-6(2H)-quinolinone .
- Key Finding: Unlike ethoxyquin, which exhibits pro-oxidant and carcinogenic effects, BHDQ’s benzoyl substitution enhances metabolic stability and safety .
| Compound | Substituents | Toxicity Profile | Key Application |
|---|---|---|---|
| BHDQ | Benzoyl, hydroxy, trimethyl | Low toxicity | Hepatoprotection |
| Ethoxyquin | Ethoxy, trimethyl | Pro-oxidant, carcinogenic | Discontinued in humans |
Biodegradation Intermediates
2-Oxo-1,2-dihydroquinoline Derivatives
- Structure: Contains a ketone group at C2 (e.g., 4-methyl-2-oxo-1,2-dihydroquinoline).
- Applications: Critical intermediates in microbial degradation pathways. For instance, Pseudomonas putida metabolizes 4-methylquinoline into 4-methyl-2-oxo-1,2-dihydroquinoline, which undergoes further hydroxylation and ring cleavage .
- Contrast with 1-Acetyl Derivative: The oxo group at C2 facilitates enzymatic oxidation, whereas the acetyl group in this compound may hinder such reactivity, limiting its role in biodegradation.
Coupling Reagents
EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline)
- Structure : Ethoxy and ethoxycarbonyl groups at N1 and C2.
- Applications: Widely used as a peptide coupling agent. EEDQ facilitates the synthesis of conjugated bile acids and hydrophobic amino acid derivatives via mixed anhydride intermediates .
- Key Advantage: High efficiency in non-polar solvents due to lipophilic substituents, contrasting with this compound, which lacks functional groups for anhydride formation.
Antimicrobial and Antiviral Agents
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives
- Structure : Combines hydroxy, oxo, and carbohydrazide groups.
- Applications : Exhibits dual anti-HIV-1 and antibacterial activity. For example, compound 6 (N'-arylidene derivative) showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanistic Insight: The carbohydrazide moiety enhances hydrogen bonding with microbial enzymes, a feature absent in this compound.
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: Acetyl (electron-withdrawing) and benzoyl groups stabilize the dihydroquinoline ring via resonance, whereas ethoxy substituents (electron-donating) enhance reactivity in coupling reactions.
- Metabolic Stability : Bulky substituents like benzoyl in BHDQ reduce metabolic oxidation, while smaller groups (e.g., acetyl) may increase susceptibility to enzymatic degradation.
Preparation Methods
Substrate Design and Reaction Mechanism
The RCCOM approach utilizes N-acetyl-2-aminobenzaldehydes (15e ) as substrates, which undergo a tandem cycloaddition-cycloreversion process catalyzed by hydrazine bis-trifluoroacetate (9 ). The mechanism proceeds via a [2+2] cycloaddition between the aldehyde carbonyl and prenyl olefin, forming a transient oxetane intermediate. Subsequent cycloreversion eliminates acetone, yielding the 1,2-dihydroquinoline core while retaining the acetyl protecting group (Figure 1A). Kinetic studies reveal that the cycloaddition step is rate-limiting, with a calculated activation energy of 24.3 kcal/mol for acetyl-protected substrates.
Optimization of Reaction Conditions
Key parameters influencing yield include solvent polarity, catalyst loading, and temperature (Table 1). Isopropanol emerged as the optimal solvent, minimizing competing acetalization side reactions while facilitating cycloreversion at 140°C.
Table 1: Optimization of RCCOM Conditions for 1-Acetyl-1,2-Dihydroquinoline Synthesis
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₃CN | 9 | 140 | 71 | 47 |
| 2 | i-PrOH | 9 | 140 | 97 | 86 |
| 3 | i-PrOH | 9 | 120 | 88 | 75 |
Notably, reducing the temperature to 120°C (Entry 3) preserved the acetyl group but required extended reaction times (24 h vs. 12 h at 140°C). Acidic catalysts like TFA proved ineffective, underscoring the necessity of hydrazine’s bifunctional activation mode.
Substrate Scope and Limitations
The method accommodates diverse substituents on the aryl ring (Table 2). Electron-donating groups (e.g., 5-MeO) enhance yields via resonance stabilization of the cycloaddition transition state, while steric hindrance at the 8-position drastically reduces efficiency.
Table 2: Impact of Substituents on RCCOM Yield
Magnesium Amide-Induced Sequential Conjugate Addition
Reaction Overview and Mechanistic Pathway
An alternative route employs magnesium amides to induce conjugate addition of methyl propiolate to N-acetyl-aniline derivatives, followed by cyclization (Figure 1B). The magnesium amide acts as a base, deprotonating the aniline to generate a nucleophilic species that attacks the alkyne. Subsequent 6-endo-trig cyclization forms the dihydroquinoline ring.
Adaptation for Acetyl Incorporation
While the original protocol produces 1,2-dihydroquinoline-3-carboxylic acids, substituting methyl propiolate with acetylene derivatives bearing pre-installed acetyl groups could theoretically yield this compound. Preliminary experiments indicate moderate success (30–40% yield) when using N-acetyl-propargylamine, though competing polymerization side reactions remain a challenge.
Table 3: Preliminary Results for Magnesium Amide-Mediated Synthesis
Comparative Analysis of Synthetic Methods
Yield Efficiency and Scalability
The RCCOM method achieves superior yields (82–86%) under optimized conditions compared to the magnesium amide approach (30–40%). However, the latter offers potential for telescoped synthesis without requiring pre-functionalized aldehydes.
Byproduct Formation and Purification
RCCOM generates ≤7% quinoline via autoxidation, necessitating chromatographic separation. In contrast, the magnesium amide route produces polymeric byproducts that complicate isolation.
Functional Group Compatibility
-
RCCOM : Tolerates halogens (F, Cl), alkyl groups, and electron-donating substituents.
-
Magnesium Amide : Limited to substrates resistant to strong base-mediated degradation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
